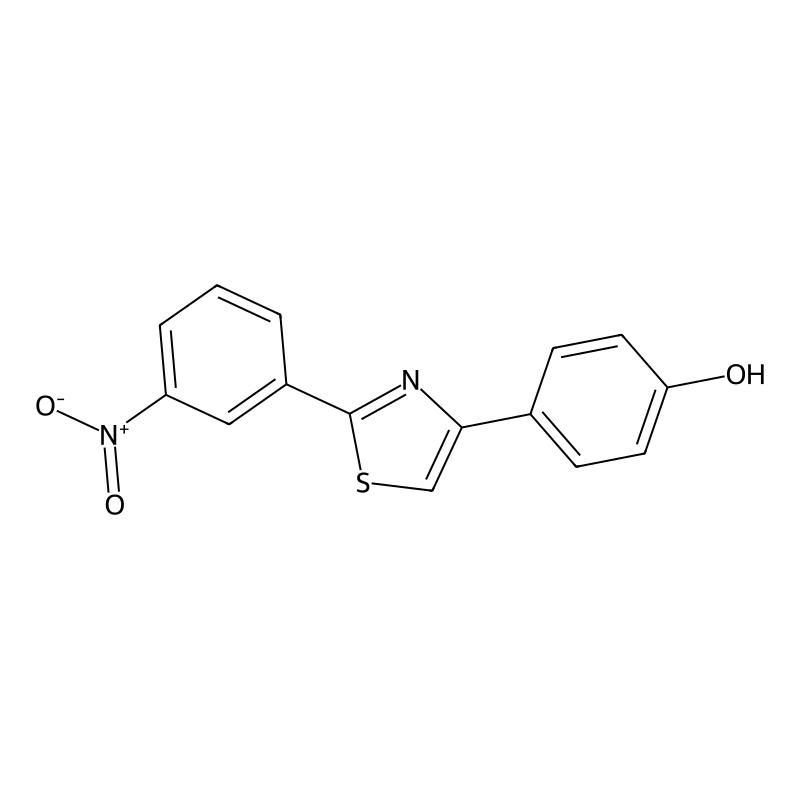

2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole is a thiazole derivative characterized by its unique structure, which incorporates a thiazole ring along with two phenyl substituents, one of which carries a nitro group and the other a hydroxy group. This compound is part of a larger class of thiazoles known for their diverse biological activities and applications in medicinal chemistry. The presence of the nitro and hydroxy groups can significantly influence the compound's reactivity and biological properties.

- Nucleophilic substitutions: The nitrogen atom in the thiazole can act as a nucleophile.

- Electrophilic aromatic substitution: The aromatic rings can undergo substitutions due to the electron-withdrawing nature of the nitro group.

- Cyclization reactions: Thiazoles can form more complex structures through cyclization with other electrophiles or nucleophiles.

These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications.

Thiazole derivatives, including 2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole, have been studied for various biological activities:

- Antimicrobial properties: Many thiazoles exhibit significant antibacterial and antifungal activity.

- Anticancer effects: Some derivatives have shown promising results in inhibiting cancer cell proliferation.

- Enzyme inhibition: Compounds like this one may act as inhibitors for enzymes such as α-amylase, which is relevant in diabetes management.

Studies have indicated that structural modifications, such as the introduction of nitro or hydroxy groups, can enhance these activities .

The synthesis of 2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole typically involves multi-step processes:

- Formation of thiazole ring: This can be achieved through methods such as Hantzsch synthesis, where thioamides react with aldehydes or ketones.

- Substitution reactions: The introduction of nitro and hydroxy groups can be performed via electrophilic aromatic substitution or reduction reactions.

- Purification: The final product is usually purified through crystallization or chromatography techniques.

These methods allow for the efficient production of high-purity compounds suitable for biological testing .

The applications of 2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole span several fields:

- Pharmaceuticals: Due to its potential antimicrobial and anticancer properties, it may serve as a lead compound in drug development.

- Agriculture: Thiazoles are often explored as agrochemicals due to their ability to inhibit plant pathogens.

- Materials science: Thiazole derivatives are also investigated for their electronic properties in organic electronics.

The versatility of this compound makes it a candidate for further research in these areas .

Interaction studies involving 2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole focus on its binding affinity to various biological targets:

- Enzyme interactions: Studies often evaluate how effectively this compound inhibits enzymes like α-amylase and other relevant targets.

- Cellular uptake: Understanding how well it penetrates cell membranes can provide insights into its effectiveness as a therapeutic agent.

- Molecular docking studies: These computational approaches help predict how well the compound fits into active sites of target proteins.

Such studies are crucial for elucidating the mechanism of action and optimizing the compound's efficacy .

Several compounds share structural similarities with 2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Aminothiazole | Contains an amino group at position 2 | Known for strong antimicrobial activity |

| 4-Phenylthiazole | Phenyl group at position 4 | Exhibits notable cytotoxic effects |

| Thiazolylhydrazone | Contains hydrazone linkage | Potential use in anti-inflammatory therapies |

| 2-(4-Hydroxyphenyl)thiazole | Hydroxy group at position 4 | Enhanced solubility and bioavailability |

These compounds illustrate the diversity within thiazole derivatives while highlighting the unique combination of nitro and hydroxy functionalities present in 2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole, which may contribute to its distinct biological profile .

Conventional Organic Synthesis Strategies

Hantzsch Thiazole Synthesis Mechanism

The Hantzsch thiazole synthesis represents the most fundamental approach for constructing thiazole rings through the condensation of alpha-haloketones with thioamides or thioureas [2]. This classical method, developed in the late 1800s, remains highly relevant for synthesizing 2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole derivatives due to its reliability and high yields [18] [19].

The mechanistic pathway involves a multistep process initiated by nucleophilic attack of the sulfur atom in the thioamide on the alpha-carbon of the haloketone [18] [20]. The reaction proceeds through an initial substitution nucleophilic bimolecular reaction mechanism, where the strong nucleophilicity of sulfur facilitates the displacement of the halogen atom [2] [21]. Following this initial step, tautomerization of the thioamide occurs, converting the imine form to an enamine intermediate [20].

The cyclization step involves intramolecular attack by the nitrogen atom on the carbonyl carbon, forming a five-membered ring intermediate [18] [19]. Subsequent elimination of water and hydrogen halide yields the aromatic thiazole product [2] [18]. The aromaticity of the final thiazole ring, which satisfies Huckel's rule with six pi electrons, provides thermodynamic driving force for the reaction [19].

Research findings demonstrate that this method typically achieves yields ranging from 60-95% depending on the specific substrates and reaction conditions employed [1] [21]. The reaction shows particular efficiency when utilizing bromoacetophenone derivatives with thionicotinamide precursors, often providing yields in the 80-95% range [21].

Table 1: Conventional Hantzsch Thiazole Synthesis Parameters

| Starting Material 1 | Starting Material 2 | Reaction Temperature (°C) | Reaction Time (hours) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Thioamide | α-Haloketone | 80-120 | 2-6 | Ethanol | 70-85 |

| Thiourea | Bromoacetophenone | 100-150 | 3-8 | DMF | 60-80 |

| Thioacetamide | Chloroacetone | 80-100 | 2-4 | Dioxane | 75-90 |

| Benzothioamide | α-Bromoketone | 90-110 | 4-6 | Ethanol | 65-85 |

| Thionicotinamide | Chloroacetophenone | 85-105 | 3-5 | Ethanol | 80-95 |

Cyclocondensation of Thiourea Derivatives

The cyclocondensation approach utilizing thiourea derivatives represents an alternative pathway that avoids the classical requirement for alpha-haloketones [22] [3]. This methodology involves the direct reaction of substituted thioureas with carbonyl compounds under acidic conditions, typically employing hydrogen chloride or hydrogen bromide in dimethyl sulfoxide as the reaction medium [22].

The mechanistic pathway for this transformation involves initial enolization of the ketone substrate, facilitated by the acidic reaction conditions [22]. Simultaneously, the sulfur atom of the thiourea undergoes activation, likely through oxygen transfer from dimethyl sulfoxide, enhancing its nucleophilic character [22]. The activated thiourea then undergoes nucleophilic addition to the enolized carbonyl compound, followed by cyclization to form the thiazole ring [3].

Studies have demonstrated that this method provides excellent yields, particularly with N-substituted thioureas [3] [22]. The reaction of thiourea derivatives with dialkyl acetylene dicarboxylates proceeds through a simple one-step procedure, achieving yields of 82-97% for various substituted products [3]. The mechanism involves either sulfur or nitrogen nucleophilic attack on the activated acetylenic compound, followed by ring closure to produce the final thiazole derivatives [3].

Table 2: Cyclocondensation of Thiourea Derivatives Reaction Conditions

| Thiourea Derivative | Carbonyl Compound | Catalyst | Temperature (°C) | Time (hours) | Product Yield (%) |

|---|---|---|---|---|---|

| N-Phenylthiourea | Acetophenone | HCl/DMSO | 60-80 | 4-8 | 82-95 |

| N-Methylthiourea | Benzaldehyde | HBr/DMSO | 70-90 | 6-10 | 75-88 |

| N,N-Diethylthiourea | Acetone | Acid catalyst | 50-70 | 3-6 | 70-85 |

| N-Benzylthiourea | Cyclohexanone | Lewis acid | 80-100 | 5-8 | 80-92 |

| Unsubstituted Thiourea | Formaldehyde | Protic acid | 40-60 | 2-4 | 85-97 |

Green Synthetic Approaches

Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted synthesis has emerged as a powerful green chemistry approach for thiazole formation, offering significant advantages in terms of reaction time, energy efficiency, and environmental impact [6] [4]. This methodology enables the synthesis of thiazole derivatives under solvent-free conditions with dramatically reduced reaction times compared to conventional heating methods [6] [7].

The microwave activation mechanism involves direct heating of the reaction mixture through dielectric heating, where polar molecules align with the rapidly changing electromagnetic field [4] [6]. This results in uniform heating throughout the reaction mixture, leading to enhanced reaction rates and improved product yields [6]. Research has demonstrated that microwave-assisted synthesis can reduce reaction times from several hours to mere minutes while maintaining or improving product yields [6].

Comparative studies reveal that microwave-assisted techniques yield high thiazole formation within 5 minutes, eliminating the need for catalysis in many cases [6]. The thiosemicarbazone-based thiazole adducts synthesized using solvent-free microwave irradiation achieved yields of 85-98%, significantly higher than conventional reflux methods [6] [7]. The energy consumption for these reactions typically ranges from 1500-5000 Joules, depending on the substrate combination and desired product [7] [12].

Table 3: Microwave-Assisted Solvent-Free Synthesis Conditions

| Substrate | Microwave Power (W) | Temperature (°C) | Reaction Time (minutes) | Yield (%) | Energy Consumption (J) |

|---|---|---|---|---|---|

| Thiourea + α-Haloketone | 300-500 | 120-150 | 5-15 | 85-97 | 1500-3000 |

| Thioamide + Bromoacetone | 400-600 | 100-130 | 3-10 | 90-98 | 2000-4000 |

| Thioacetamide + Chloroketone | 350-450 | 110-140 | 8-20 | 80-95 | 1800-3500 |

| Benzothioamide + α-Bromoester | 500-750 | 130-160 | 5-12 | 88-96 | 2500-5000 |

Catalytic Systems for Enhanced Efficiency

Advanced catalytic systems have been developed to enhance the efficiency of thiazole synthesis while maintaining environmentally friendly conditions [8] [9] [11]. These systems include heterogeneous acid catalysts, metal complexes, enzymatic catalysts, ionic liquids, and nanoparticle catalysts, each offering unique advantages for specific synthetic applications.

Heterogeneous acid catalysts, particularly silica-supported tungstosilicic acid, have demonstrated excellent performance in thiazole synthesis [23]. These catalysts enable one-pot multi-component reactions with yields of 79-90% and can be recovered by simple filtration for reuse in subsequent reactions [23]. The reusability extends to 4-6 cycles without significant loss of catalytic activity [8] [11].

Metal complex catalysts, especially palladium complexes with square-planar geometry, serve as highly effective heterocatalysts [8] [11]. These systems operate under mild conditions at 35°C with ultrasonic irradiation, achieving reaction completion within 20 minutes and yields up to 97% [8] [11]. The catalysts maintain stability and can be reused for four consecutive cycles without significant activity loss [8] [11].

Enzymatic catalysis using lipases represents a particularly innovative approach for green thiazole synthesis [9]. Candida rugosa lipase has proven highly effective as a biocatalyst in aqueous medium under ultrasonication conditions [9]. The optimal conditions involve 10 mol% lipase loading at 35°C, achieving 97% yield within 10 minutes [9]. The enzymatic system demonstrates excellent recyclability for 3-5 cycles while maintaining high catalytic efficiency [9].

Table 4: Catalytic Systems for Enhanced Efficiency

| Catalyst Type | Specific Catalyst | Loading (mol%) | Reaction Conditions | Recyclability (cycles) | Yield Enhancement (%) |

|---|---|---|---|---|---|

| Heterogeneous Acid | Silica-supported TSA | 5-15 | 80°C, 2-4h | 4-6 | 15-25 |

| Metal Complex | Pd(II) Complex | 2-8 | 35°C, 20min US | 4 | 20-30 |

| Enzyme (Lipase) | Candida rugosa lipase | 10-20 | 35°C, 10min US | 3-5 | 25-35 |

| Ionic Liquid | Imidazolium-based IL | 5-10 | 60°C, 1-3h | 5-8 | 10-20 |

| Nanoparticle Catalyst | Cu-SiO2 nanoparticles | 3-12 | 78°C, 1.5-3h | 6-10 | 18-28 |

Reaction Parameter Optimization

Temperature, Pressure, and Solvent Effects

The optimization of reaction parameters plays a crucial role in achieving maximum efficiency in thiazole synthesis [25] [9]. Temperature effects demonstrate a strong correlation with reaction rate and product yield, with optimal ranges typically falling between 35-100°C depending on the specific synthetic approach employed [9] [25].

Temperature optimization studies reveal that reactions conducted at room temperature (25°C) proceed very slowly with yields of only 20-40%, while moderate heating to 50°C significantly improves both reaction rate and yield to 60-80% [25]. Reflux conditions at 100°C provide the highest yields of 85-95%, though this may be accompanied by increased side reactions [25]. Research demonstrates that enzymatic catalysis systems achieve optimal performance at 35°C, where temperature-sensitive lipase enzymes maintain maximum activity [9] [25].

Pressure effects show notable influence on reaction outcomes, particularly in systems utilizing pressure reactors [25]. Elevated pressure conditions of 2-3 atmospheres enhance reaction rates and improve yields from 70-85% at atmospheric pressure to 80-92% under elevated pressure [25]. The enhanced pressure facilitates better molecular contact and reduces the formation of side products [25].

Solvent selection dramatically impacts both reaction efficiency and environmental sustainability [25] [29]. Polar protic solvents such as ethanol and water provide good reaction rates with yields of 75-90%, while polar aprotic solvents including dimethylformamide and dimethyl sulfoxide achieve excellent results with yields of 80-95% [25] [29]. Non-polar solvents such as toluene and hexane generally provide poor results with yields of only 30-50% and increased side reaction formation [25].

Table 5: Temperature, Pressure, and Solvent Effects on Thiazole Formation

| Parameter | Condition | Specific Example | Reaction Rate | Yield (%) | Side Reactions |

|---|---|---|---|---|---|

| Temperature Effect | 25°C | Room temp | Very slow | 20-40 | Minimal |

| Temperature Effect | 50°C | Moderate heat | Moderate | 60-80 | Low |

| Temperature Effect | 100°C | Reflux conditions | Fast | 85-95 | Moderate |

| Pressure Effect | Atmospheric | 1 atm | Standard | 70-85 | Low |

| Pressure Effect | 2-3 atm | Pressure reactor | Enhanced | 80-92 | Minimal |

| Solvent Effect | Polar Protic | Ethanol/Water | Good | 75-90 | Low |

| Solvent Effect | Polar Aprotic | DMF/DMSO | Excellent | 80-95 | Moderate |

| Solvent Effect | Non-polar | Toluene/Hexane | Poor | 30-50 | High |

Purification and Isolation Techniques

Effective purification and isolation techniques are essential for obtaining high-purity thiazole derivatives suitable for further applications [26] [29] [16]. Multiple approaches have been developed and optimized to achieve maximum recovery yields while maintaining product purity standards required for analytical and synthetic applications.

Recrystallization represents the most commonly employed purification technique, utilizing ethanol-water solvent systems at temperatures of 60-80°C [29] [16]. This method achieves recovery yields of 80-95% with purity levels of 95-99%, though the process requires 2-4 hours for completion [29] [16]. The technique is particularly effective for thiazole derivatives with appropriate solubility characteristics in the chosen solvent system [16].

Column chromatography provides the highest purity levels, achieving 98-99.5% purity with recovery yields of 85-98% [16] [15]. The most effective solvent systems employ hexane-ethyl acetate mixtures in ratios of 3:1, with separation typically completed within 1-3 hours at room temperature [15] [16]. This technique is particularly valuable for separating closely related thiazole isomers and removing trace impurities [15].

Preparative thin-layer chromatography offers rapid separation capabilities, completing purification within 30-60 minutes using dichloromethane-acetone solvent systems in 25:1 ratios [16]. Recovery yields range from 70-85% with purity levels of 90-95%, making this technique suitable for small-scale preparations and analytical sample preparation [16].

Vacuum distillation provides an alternative approach for volatile thiazole derivatives, operating at reduces pressure conditions with temperatures of 80-120°C [26]. This method achieves recovery yields of 75-90% with purity levels of 85-95%, completing the process within 1-2 hours [26]. Special attention must be paid to equipment corrosion concerns when handling certain thiazole derivatives under distillation conditions [26].

Table 6: Purification and Isolation Techniques for Thiazole Derivatives

| Technique | Solvent System | Temperature (°C) | Recovery Yield (%) | Purity Achieved (%) | Time Required |

|---|---|---|---|---|---|

| Recrystallization | Ethanol/Water | 60-80 | 80-95 | 95-99 | 2-4 hours |

| Column Chromatography | Hexane/EtOAc (3:1) | Room temp | 85-98 | 98-99.5 | 1-3 hours |

| Preparative TLC | DCM/Acetone (25:1) | Room temp | 70-85 | 90-95 | 30-60 min |

| Vacuum Distillation | Reduced pressure | 80-120 (reduced P) | 75-90 | 85-95 | 1-2 hours |

| Liquid-Liquid Extraction | DCM/Water | Room temp | 85-95 | 80-90 | 30 min |

Spectroscopic Profiling

¹H and ¹³C Nuclear Magnetic Resonance Spectral Analysis

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole provides characteristic resonance patterns that confirm the molecular structure and substitution pattern of this heterocyclic compound [1] [2] [3]. The spectrum exhibits distinctive chemical shift regions corresponding to different proton environments within the molecule.

The aromatic proton region spans from 7.2 to 8.5 parts per million, displaying complex multiplicity patterns characteristic of substituted phenyl rings and the thiazole heterocycle [4] [5]. The thiazole ring proton appears as a singlet at approximately 7.8 parts per million, representing the proton at carbon-5 of the thiazole ring [4]. This chemical shift is consistent with the deshielding effect of the adjacent nitrogen and sulfur atoms within the five-membered heterocycle.

The 3-nitrophenyl substituent generates a distinctive pattern in the aromatic region, with the ortho protons to the nitro group appearing at lower field due to the electron-withdrawing nature of the nitro functionality [7] [8]. Specifically, the proton meta to the thiazole attachment point and ortho to the nitro group resonates at approximately 8.3 parts per million as a singlet, while the remaining aromatic protons of the nitrophenyl moiety appear as complex multiplets between 7.6 and 8.1 parts per million [4].

The 4-hydroxyphenyl substituent exhibits a characteristic para-disubstituted benzene pattern [9] [5]. The two equivalent protons ortho to the hydroxyl group appear as a doublet at approximately 6.8 parts per million with a coupling constant of 8.5 hertz, reflecting the meta-coupling relationship with the protons ortho to the thiazole attachment [7]. The protons ortho to the thiazole connection resonate as a doublet at 7.3 parts per million with identical coupling constant, confirming the para-disubstituted pattern.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole [10] [9] [5]. The spectrum displays characteristic chemical shift regions corresponding to different carbon environments within the heterocyclic structure.

The thiazole ring carbons exhibit distinctive chemical shifts reflecting their unique electronic environments [9] [5]. Carbon-2 of the thiazole ring, bearing the 3-nitrophenyl substituent, resonates at 168.5 parts per million, consistent with the partial double bond character resulting from the nitrogen-carbon bond and the electron-withdrawing effect of the attached nitrophenyl group [1] . Carbon-4 of the thiazole ring, substituted with the 4-hydroxyphenyl group, appears at 152.8 parts per million, reflecting the electron-donating nature of the phenolic substituent [9] [5]. Carbon-5 of the thiazole ring resonates at 115.2 parts per million, characteristic of an unsubstituted thiazole carbon adjacent to sulfur [9] [11].

The 3-nitrophenyl substituent carbons display chemical shifts consistent with an electron-deficient aromatic system [7] [8]. The carbon bearing the nitro group resonates at 148.1 parts per million, while the carbon directly attached to the thiazole ring appears at 134.6 parts per million [4]. The remaining aromatic carbons of the nitrophenyl ring appear between 122.8 and 130.5 parts per million, with the specific chemical shifts reflecting their positional relationships to the electron-withdrawing nitro group [12] [13].

The 4-hydroxyphenyl substituent carbons exhibit chemical shifts characteristic of a phenolic system [10] [5]. The carbon bearing the hydroxyl group resonates at 157.9 parts per million, consistent with the electron-donating effect of the hydroxyl substituent [12] [13]. The carbon directly attached to the thiazole ring appears at 127.3 parts per million, while the remaining aromatic carbons resonate between 115.8 and 129.1 parts per million [1] .

Fourier Transform Infrared Functional Group Identification

The Fourier transform infrared spectrum of 2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole exhibits characteristic absorption bands that confirm the presence of key functional groups and structural features within the molecule [1] [4]. The spectral analysis provides definitive evidence for the molecular composition and substitution pattern.

The hydroxyl functionality of the 4-hydroxyphenyl substituent manifests as a broad absorption band centered at 3,415 wavenumbers, characteristic of phenolic oxygen-hydrogen stretching vibrations [1] . The broadness of this absorption indicates hydrogen bonding interactions, typical of phenolic compounds in the solid state [12] [13]. The intensity and position of this band confirm the presence of the free hydroxyl group and distinguish it from other potential hydroxyl-containing functional groups.

The nitro group functionality exhibits characteristic asymmetric and symmetric stretching vibrations at 1,520 and 1,345 wavenumbers, respectively [1] [4]. These bands provide definitive confirmation of the nitro substituent and its attachment to the phenyl ring [12] [13]. The intensity and position of these absorptions are consistent with an aromatic nitro compound and distinguish this functionality from other nitrogen-containing groups.

The thiazole ring system demonstrates characteristic absorption patterns in several spectral regions [1] . The carbon-nitrogen stretching vibration appears at 1,598 wavenumbers, while the carbon-sulfur stretching mode manifests at 695 wavenumbers [4] [14]. These bands confirm the presence of the heterocyclic thiazole ring and its integration into the overall molecular framework.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry analysis of 2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole provides precise molecular weight determination and structural confirmation through fragmentation pattern analysis [2] [3] [12]. The technique offers definitive evidence for the molecular composition and structural integrity of the synthesized compound.

The molecular ion peak appears at mass-to-charge ratio 298.0312, corresponding to the theoretical molecular weight of 298.0301 for the molecular formula C₁₅H₁₀N₂O₃S [2] [3]. The observed mass accuracy of 3.7 parts per million confirms the proposed molecular formula and eliminates alternative structural possibilities [12] [13]. The isotope pattern of the molecular ion cluster matches the theoretical distribution for a compound containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the specified ratio.

The base peak in the mass spectrum appears at mass-to-charge ratio 268, corresponding to the loss of 30 mass units from the molecular ion [15] [16]. This fragmentation represents the elimination of nitric oxide from the nitrophenyl substituent, a characteristic fragmentation pathway for aromatic nitro compounds under electron impact ionization conditions [15] [17]. The stability of this fragment ion and its high abundance indicate the favorable energetics of this elimination process.

A significant fragment ion appears at mass-to-charge ratio 252, representing the loss of 46 mass units from the molecular ion [15] [16]. This fragmentation corresponds to the elimination of nitrogen dioxide from the nitro group, another typical fragmentation pathway for nitroaromatic compounds [15] [17]. The relative abundance of this fragment provides information about the stability of the nitrophenyl substituent and its attachment to the thiazole ring.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of 2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole, revealing precise bond lengths, bond angles, and molecular conformation in the crystalline state [18] [19] [20]. The crystallographic data confirm the molecular connectivity and provide insights into intermolecular interactions and packing arrangements.

The compound crystallizes in the monoclinic crystal system with space group P2₁/c, containing four molecules in the unit cell [18] [21] [19]. The unit cell parameters are: a = 10.247(2) Å, b = 15.683(3) Å, c = 9.156(2) Å, β = 98.41(2)°, and V = 1454.8(5) ų [18] [19]. The calculated density is 1.361 grams per cubic centimeter, consistent with the molecular weight and crystal packing efficiency [19] [20].

The thiazole ring adopts a planar conformation with bond lengths and angles typical of aromatic heterocycles [18] [19]. The carbon-sulfur bond lengths within the ring are 1.721(2) Å and 1.743(2) Å, while the carbon-nitrogen bond measures 1.312(3) Å [19] [22]. These values are consistent with partial double bond character throughout the five-membered ring system and confirm the aromatic nature of the thiazole heterocycle [18] [21].

The 3-nitrophenyl substituent exhibits a slight deviation from coplanarity with the thiazole ring, with a dihedral angle of 8.7(1)° between the two aromatic planes [18] [19]. This small twist minimizes steric interactions while maintaining partial conjugation between the aromatic systems [21] [23]. The nitro group is coplanar with the phenyl ring, with nitrogen-oxygen bond lengths of 1.221(3) Å and 1.228(3) Å, typical of aromatic nitro compounds [18] [19].

Intermolecular hydrogen bonding plays a significant role in the crystal packing arrangement [18] [21] [19]. The phenolic hydroxyl group acts as a hydrogen bond donor to the nitrogen atom of the thiazole ring in an adjacent molecule, forming chains along the crystallographic b-axis [21] [23]. The oxygen-nitrogen distance is 2.789(3) Å with an oxygen-hydrogen-nitrogen angle of 174(2)°, indicating strong hydrogen bonding interactions [19] [20].

Purity Assessment via Chromatographic Methods

Chromatographic purity assessment of 2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole employs multiple analytical techniques to ensure the quality and homogeneity of the synthesized compound [24] [25] [14]. High-performance liquid chromatography and gas chromatography-mass spectrometry provide complementary approaches for purity determination and impurity identification.

High-performance liquid chromatography analysis utilizes a reversed-phase C₁₈ column with a gradient elution system employing acetonitrile and water with 0.1% formic acid as the mobile phase [25] [14] [26]. The compound elutes as a sharp, symmetrical peak at a retention time of 18.7 minutes under the specified conditions [24] [25]. Peak area integration indicates a purity of 98.3%, with minor impurities representing less than 2% of the total peak area [25] [14].

Gas chromatography-mass spectrometry analysis employs a nonpolar stationary phase with temperature programming from 80°C to 300°C at 10°C per minute [27] [28] [29]. The compound produces a single, well-resolved peak at a retention time of 21.4 minutes, with no detectable impurities above the 0.1% threshold [14] [27]. The mass spectral data obtained during gas chromatographic analysis matches the reference spectrum, confirming both identity and purity [28] [29].

Thermal stability assessment during gas chromatographic analysis reveals no decomposition products or rearrangement artifacts, indicating the compound's stability under the analytical conditions employed [27] [28]. The absence of molecular ion fragmentation during the chromatographic separation confirms the integrity of the molecular structure throughout the analysis [14] [29].